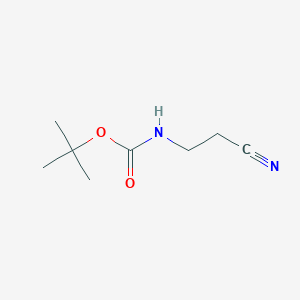

tert-butyl N-(2-cyanoethyl)carbamate

Description

Contextualizing the Carbamate (B1207046) Functional Group in Modern Organic Synthesis

The carbamate functional group, specifically the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for amines. researchgate.netresearchgate.net Its widespread use is attributed to its ease of installation, stability across a wide range of reaction conditions, and facile removal under acidic conditions. researchgate.netgoogle.com This allows for the selective reaction of other functional groups within a molecule without interference from the amine.

The Boc group's steric bulk also influences the conformational preferences of molecules, a factor that can be exploited in stereoselective synthesis. semanticscholar.org Carbamates, in a broader sense, are recognized for their chemical and proteolytic stability, making them valuable components in the design of therapeutic agents and prodrugs. nih.gov

Significance of the Cyanoethyl Moiety in Advanced Synthetic Strategies

The cyanoethyl group (-CH2CH2CN) is another critical functional moiety in synthetic chemistry, prized for its role as a protecting group and as a precursor to other functional groups. In nucleic acid synthesis, the β-cyanoethyl group is the industry standard for protecting the phosphite (B83602) triester during the automated solid-phase synthesis of DNA and RNA oligonucleotides. Its key advantage is its clean and rapid removal under mild basic conditions, typically through a β-elimination reaction.

Beyond its protective role, the nitrile functionality of the cyanoethyl group is a versatile synthetic intermediate. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, providing a gateway to a diverse array of molecular architectures. The presence of the cyano group in tert-butyl N-(2-cyanoethyl)carbamate, therefore, opens up numerous possibilities for molecular elaboration.

Overview of Principal Research Trajectories for this compound and its Structural Analogues

Current research involving this compound and its structural analogues is largely concentrated in the fields of medicinal chemistry and the synthesis of novel organic materials. The compound serves as a valuable building block for the synthesis of a variety of nitrogen-containing molecules.

Key Research Areas:

Pharmaceutical Synthesis: this compound is utilized as a precursor for the synthesis of pharmacologically active compounds. The protected amine and the reactive nitrile group allow for the stepwise construction of complex heterocyclic scaffolds and functionalized side chains found in many drug candidates. For instance, derivatives of this compound are being investigated for their potential in the development of new therapeutic agents.

Peptide and Peptidomimetic Chemistry: The Boc-protected amine functionality makes this compound and its analogues useful in the synthesis of non-natural amino acids and peptidomimetics. These modified building blocks are incorporated into peptide chains to enhance their stability, bioavailability, and biological activity.

Synthesis of Heterocyclic Compounds: The cyano group can participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic rings, which are prevalent structures in many biologically active molecules.

Development of Novel Organic Materials: The functional groups present in this compound and its analogues make them suitable for incorporation into polymers and other organic materials, potentially imparting specific properties such as altered solubility, thermal stability, or chemical reactivity.

Structural Analogues and Their Applications:

A number of structural analogues of this compound are also being explored in chemical research. These analogues often feature variations in the protecting group or modifications to the ethyl chain, allowing for fine-tuning of their reactivity and physical properties.

| Analogue | Structural Modification | Key Research Application |

| tert-Butyl N-(cyanomethyl)carbamate | Methylene (B1212753) group instead of an ethylene group | Synthesis of α-amino acids and their derivatives. |

| Benzyl (B1604629) N-(2-cyanoethyl)carbamate | Benzyl carbamate (Cbz) protecting group | Utilized when alternative deprotection strategies (e.g., hydrogenolysis) are desired. |

| 9-Fluorenylmethoxycarbonyl N-(2-cyanoethyl)carbamate | Fluorenylmethoxycarbonyl (Fmoc) protecting group | Employed in solid-phase peptide synthesis where base-lability of the protecting group is required. |

| tert-Butyl N-(2-isocyanoethyl)carbamate | Isocyano group instead of a cyano group | Used in multicomponent reactions, such as the Passerini and Ugi reactions, for the rapid assembly of complex molecules. |

The continued exploration of this compound and its analogues is expected to yield novel synthetic methodologies and contribute to the development of new molecules with valuable applications in medicine and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(2-cyanoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORLFIHQJFOIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370868 | |

| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53588-95-7 | |

| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches for Tert Butyl N 2 Cyanoethyl Carbamate

Established Synthetic Pathways and Precursor Derivatization

The formation of tert-butyl N-(2-cyanoethyl)carbamate fundamentally involves the creation of a carbamate (B1207046) linkage with a 3-aminopropionitrile backbone. This can be approached by either forming the amine precursor first, followed by protection, or by constructing the molecule through a multi-step sequence from different starting materials.

Amination Reactions Utilizing Acrylonitrile (B1666552) Derivatives

A primary route to the core structure of this compound is through the derivatization of acrylonitrile. The key precursor, 3-aminopropionitrile, is synthesized via an aza-Michael addition of ammonia (B1221849) to acrylonitrile. prepchem.comorgsyn.org This reaction is a classic example of conjugate addition, where the amine nucleophile attacks the β-carbon of the α,β-unsaturated nitrile.

A common laboratory-scale preparation involves reacting acrylonitrile with a concentrated aqueous solution of ammonium (B1175870) hydroxide. prepchem.comorgsyn.org The mixture is typically allowed to react overnight. Subsequent distillation under reduced pressure separates the desired primary amine, 3-aminopropionitrile, from the main byproduct, bis(2-cyanoethyl)amine, which results from a second Michael addition. prepchem.com One documented procedure reports a yield of 32-35% for 3-aminopropionitrile. prepchem.com Industrial synthesis can be performed at elevated temperatures and pressures to optimize yield and reaction time; for instance, reacting liquid ammonia and acrylonitrile at 100°C can yield 45% of the product. chemicalbook.com

The efficiency and selectivity of the aza-Michael addition can be influenced by various catalysts. While the reaction can proceed without a catalyst, systems utilizing ionic liquids or copper oxide (CuO) nanostructures have been shown to effectively catalyze the conjugate addition of amines to acrylonitrile, often under mild conditions. researchgate.netrsc.org

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. wuxibiology.com The standard method for introducing the Boc group onto the precursor, 3-aminopropionitrile, involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). highfine.com

This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the carbamic acid intermediate that is formed. Common bases include inorganic options like sodium bicarbonate or organic amines such as triethylamine (B128534) (TEA). highfine.com The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dioxane, and aqueous or alcoholic mixtures being frequently used. highfine.comrsc.org For amines with low nucleophilicity, a catalyst is often required to facilitate the reaction. highfine.com

A general procedure for the Boc protection of a primary amine involves dissolving the amine in a suitable solvent system, cooling the mixture (often to 0°C), and then adding the Boc anhydride. rsc.org The reaction is stirred for several hours, and upon completion, the product is isolated through extraction and purification.

Multi-Step Synthesis of Functionalized Carbamate Derivatives from Precursors

Beyond the direct protection of 3-aminopropionitrile, this compound can be synthesized through multi-step pathways starting from different precursors. One such strategic approach is the Curtius rearrangement, which transforms a carboxylic acid into a Boc-protected amine. acs.orgnih.govnih.gov This method could conceptually start from β-alanine. The carboxylic acid of β-alanine would first be converted to an acyl azide (B81097). This is often achieved by reacting the acid with a reagent like diphenylphosphoryl azide (DPPA) or by a two-step process involving conversion to an acyl chloride followed by reaction with sodium azide. nih.gov The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently trapped in situ by tert-butanol (B103910) to yield the desired tert-butyl carbamate. wikipedia.org This pathway offers the advantage of utilizing readily available amino acid precursors.

Another elaborate multi-step synthesis can be modeled after the preparation of analogous β-aminonitriles. orgsyn.org This pathway could begin with a protected amino acid, such as N-Boc-aspartic acid. The side-chain carboxylic acid would be reduced to a primary alcohol. The resulting hydroxyl group is then converted into a good leaving group, for example, by mesylation with methanesulfonyl chloride. Finally, nucleophilic substitution of the mesylate with a cyanide source, such as sodium cyanide, would yield the cyano group, completing the carbon skeleton of the target molecule.

Development of Optimized Reaction Conditions for Enhanced Synthesis Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

Influence of Temperature and Solvent Systems on Reaction Selectivity and Yield

Temperature plays a critical role in the synthesis. The introduction of the Boc group is often conducted at 0°C to room temperature to control the reaction rate and prevent side reactions. mychemblog.com However, for less reactive amines or to expedite the conversion, elevated temperatures may be employed. Thermal deprotection of Boc groups can occur at high temperatures (above 150°C), so controlled heating is necessary. researchgate.netacsgcipr.org

The choice of solvent system significantly impacts reaction efficiency. Protic solvents like methanol (B129727) and ethanol (B145695) have been shown to accelerate the rate of Boc protection for some amines, even without the need for a base. wuxibiology.com This rate enhancement is attributed to the stabilization of the reaction's transition state through hydrogen bonding. wuxibiology.com Aprotic solvents such as THF, DCM, and acetonitrile (B52724) are also widely used. mychemblog.com In some cases, aqueous solvent systems or even solvent-free conditions have been successfully employed, offering greener alternatives. organic-chemistry.org The selection of the solvent often depends on the solubility of the amine precursor and the desired reaction temperature.

| Solvent System | Temperature | Typical Conditions/Observations | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | 0°C to Room Temperature | Commonly used with a base like triethylamine. Good for a wide range of amines. | mychemblog.com |

| Tetrahydrofuran (THF) | Room Temperature | Often used with a DMAP catalyst for less reactive amines. | mychemblog.com |

| Methanol/Ethanol | Room Temperature | Can enhance the reaction rate for aromatic amines, sometimes eliminating the need for a base. | wuxibiology.com |

| Water | Room Temperature | Catalyst-free N-Boc protection has been reported, offering a green chemistry approach. | organic-chemistry.org |

| Acetonitrile | Room Temperature | Effective solvent, sometimes used with Lewis acid catalysts. | researchgate.net |

| Solvent-Free | Room Temperature | Achieved with catalysts like iodine or HClO₄–SiO₂. | organic-chemistry.org |

Catalytic Systems in the Formation of this compound

Catalysts are frequently employed to enhance the rate and efficiency of both the aza-Michael addition and the Boc protection steps. For the aza-Michael addition of ammonia to acrylonitrile, heterogeneous catalysts can be utilized to facilitate the reaction and simplify product purification. google.com

In the Boc protection step, 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. commonorganicchemistry.comcommonorganicchemistry.com It functions by first reacting with Boc anhydride to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.com This intermediate is then readily attacked by the amine (3-aminopropionitrile), releasing the Boc-protected product and regenerating the DMAP catalyst. commonorganicchemistry.comcommonorganicchemistry.com While DMAP significantly accelerates the reaction, especially for sterically hindered or electronically deactivated amines, it can also promote side reactions if not used in appropriate catalytic amounts. commonorganicchemistry.com

Other catalytic systems for Boc protection include various Lewis acids such as zirconium(IV) chloride (ZrCl₄), which can activate the Boc anhydride, leading to rapid and high-yielding reactions at room temperature. researchgate.net Additionally, solid-supported catalysts like perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) and iodine have been developed for efficient Boc protection, often under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.org

| Reaction Step | Catalyst | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Aza-Michael Addition | Ionic Liquids | Ionic Liquid (as solvent/catalyst) | Green approach, rapid reactions. | rsc.org |

| Aza-Michael Addition | CuO Nanostructures | Not specified | Efficient, reusable catalyst. | researchgate.net |

| N-Boc Protection | 4-(Dimethylamino)pyridine (DMAP) | DCM, THF | Highly effective for unreactive amines, accelerates reaction rate. | commonorganicchemistry.comcommonorganicchemistry.com |

| N-Boc Protection | Zirconium(IV) chloride (ZrCl₄) | Acetonitrile | Lewis acid catalysis, very short reaction times. | researchgate.net |

| N-Boc Protection | Iodine (I₂) | Solvent-Free | Mild, ambient temperature, environmentally benign. | organic-chemistry.org |

| N-Boc Protection | Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-Free | Efficient, reusable solid acid catalyst. | organic-chemistry.org |

Research into Scalable and Industrial Synthesis Processes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous investigation into scalable and robust processes. Key areas of research focus on overcoming challenges in reaction control, exploring modern manufacturing technologies like continuous flow, and developing advanced purification methods to meet high-purity standards.

Scaling up the synthesis of this compound presents several challenges inherent to its chemical structure and reaction thermodynamics. The primary synthesis route involves the reaction of 3-aminopropionitrile with di-tert-butyl dicarbonate (Boc anhydride). This reaction is exothermic, and maintaining precise temperature control is critical on a large scale to prevent runaway reactions and the formation of impurities. Inadequate heat dissipation in large reactors can lead to localized temperature spikes, promoting side reactions such as the decomposition of Boc anhydride or the formation of undesired byproducts.

A significant challenge associated with the cyanoethyl moiety is the potential for polymerization. The nitrile group, particularly on a small, activated molecule, can be susceptible to anionic polymerization under certain conditions, such as in the presence of strong bases or impurities. This can lead to yield loss, product contamination with oligomers or polymers, and difficulties in purification and isolation. Industrial processes must therefore incorporate strict controls over reaction parameters, including temperature, reagent addition rates, and agitation speed, to minimize polymerization risks. orgsyn.org

Furthermore, the handling of raw materials and the final product on an industrial scale requires careful consideration. For instance, a process developed for the similar compound tert-butyl N-(2-bromoethyl)carbamate highlights the importance of controlled crystallization to produce a final product that is easy to handle and has good working efficiency. google.com Large-scale synthesis procedures for related N-protected β-aminonitriles emphasize careful, portion-wise addition of reagents and maintenance of specific temperature ranges (e.g., <20°C) to ensure high yield and purity. researchgate.net

Table 1: Key Parameters for Reaction Control in Scale-Up

| Parameter | Challenge | Mitigation Strategy |

| Temperature | Exothermic reaction can lead to runaways and side products. | Use of jacketed reactors with efficient cooling, controlled rate of reagent addition. |

| Polymerization | The cyanoethyl group may polymerize, reducing yield and purity. | Strict pH control, use of polymerization inhibitors if necessary, precise temperature management. |

| Agitation | Inefficient mixing can cause localized concentration and temperature gradients. | Optimized impeller design and agitation speed (RPM) to ensure homogeneity. orgsyn.org |

| Reagent Addition | Rapid addition can overwhelm cooling capacity and cause impurity formation. | Slow, controlled addition using dosing pumps; monitoring reaction progress in real-time. |

| Product Isolation | Final product may be an oil or difficult to handle solid. | Development of robust crystallization procedures, potentially using seed crystals, to ensure consistent particle size and purity. google.com |

To address the challenges of traditional batch processing, researchers are exploring continuous flow reactors and automated systems for carbamate synthesis. Continuous flow chemistry offers significant advantages for industrial production, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions. nih.govrsc.org The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, effectively mitigating the risk of thermal runaways. mit.edu

Boc protection is one of the most common reactions adapted for continuous flow processes within the pharmaceutical industry. nih.gov In a hypothetical flow synthesis of this compound, streams of 3-aminopropionitrile and di-tert-butyl dicarbonate in a suitable solvent would be continuously pumped and merged in a temperature-controlled reactor coil. The short residence time and precise stoichiometry minimize byproduct formation and can prevent polymerization, leading to a cleaner reaction profile and potentially higher yields.

Automated synthesis platforms further enhance efficiency and reproducibility. nih.gov These systems can perform entire multi-step syntheses, including reaction, work-up, and purification, with minimal manual intervention. sigmaaldrich.comsynthiaonline.com An automated synthesizer could be programmed to optimize reaction conditions by systematically varying parameters like temperature, flow rate, and reagent ratios, dramatically reducing the time required for process development from months to days. mit.edu Such systems can execute Boc protection reactions using pre-packaged reagent cartridges, ensuring consistency and reducing the potential for human error. sigmaaldrich.com

Achieving the high purity required for applications such as pharmaceutical synthesis often demands purification strategies more advanced than simple extraction and filtration. While standard laboratory procedures for related compounds involve recrystallization from solvent systems like dichloromethane/hexane, industrial-scale purification must be more robust and scalable. orgsyn.org

A common issue with Boc-protected compounds is their tendency to isolate as oils or amorphous solids, which are difficult to purify. google.compatsnap.com Advanced crystallization techniques are crucial for obtaining a stable, high-purity crystalline product. One patented method for Boc-amino acids involves concentrating the crude reaction mixture to an oil, adding seed crystals to induce solidification, and then pulping the resulting solid in a non-polar or weakly polar solvent. google.compatsnap.com This "pulping" or slurrying process helps to wash away trapped impurities, resulting in a product with significantly higher purity.

Other advanced purification strategies applicable to industrial synthesis include:

Anti-Solvent Crystallization: The crude product is dissolved in a good solvent, and a second solvent in which the product is insoluble (an anti-solvent) is slowly added to induce controlled precipitation of the pure compound.

Melt Crystallization: The crude product is melted and then slowly cooled under controlled conditions to allow for the growth of pure crystals, leaving impurities behind in the molten phase.

Preparative Chromatography: While costly, techniques like preparative High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography can be employed for high-value products requiring exceptional purity, effectively separating the target compound from closely related impurities.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Research has demonstrated that carbamate synthesis can be performed under solvent-free conditions. organic-chemistry.org These methods often employ solid catalysts or mechanochemistry (grinding) to facilitate the reaction at room temperature, offering significant environmental benefits by reducing pollution and simplifying processing. umich.edutubitak.gov.trresearchgate.net For example, the protection of amines using Boc anhydride has been achieved efficiently under solvent-free conditions using a catalytic amount of iodine. organic-chemistry.org

When solvents are necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability. Biocatalytic methods using enzymes like esterases have been developed for carbamate synthesis in aqueous media. nih.gov Other green solvents include bio-based options like ethanol and ethyl acetate, which are derived from renewable feedstocks and are less hazardous than traditional chlorinated or petrochemical solvents. sigmaaldrich.com For the nitrile synthesis component, protocols using aqueous methanol or deep eutectic solvents (mixtures of salts with a low melting point) have been explored as eco-friendly options. organic-chemistry.org

Table 2: Comparison of Solvent Systems for Carbamate Synthesis

| Solvent System | Advantages | Disadvantages | Green Chemistry Principle |

| Solvent-Free | Eliminates solvent waste, reduces pollution, simplifies work-up. tubitak.gov.tr | May not be suitable for all substrates; can require specialized equipment (e.g., ball mill). | Prevention, Safer Solvents & Auxiliaries |

| Water | Non-toxic, non-flammable, inexpensive, environmentally safe. researchgate.net | Limited solubility of organic reactants; may require catalysts or co-solvents. | Safer Solvents & Auxiliaries |

| Bio-based Solvents | Renewable feedstock, lower toxicity, often biodegradable. sigmaaldrich.com | Can be more expensive than petrochemical equivalents; performance may vary. | Use of Renewable Feedstocks |

| Traditional Solvents (e.g., Dichloromethane) | High solubility for many organic compounds, well-established processes. | Toxic, environmentally persistent, often derived from fossil fuels. | (Violates) Safer Solvents & Auxiliaries |

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. rsc.org A reaction with high atom economy generates minimal waste. The design of synthetic routes for this compound can be evaluated based on this principle.

Reaction with Di-tert-butyl dicarbonate: This is the most common method for Boc protection. While often high-yielding, its atom economy is inherently limited because a significant portion of the Boc anhydride molecule is lost as byproducts (tert-butanol and carbon dioxide).

Curtius Rearrangement: An alternative route to carbamates involves the Curtius rearrangement of an acyl azide. organic-chemistry.orgnih.gov This reaction is highly atom-economical as the only byproduct is nitrogen gas (N₂), which is environmentally harmless.

Synthesis from CO₂: A particularly green approach involves the three-component reaction of an amine, an alcohol, and carbon dioxide. psu.edursc.org This method utilizes CO₂, a greenhouse gas and abundant C1 source, directly incorporating it into the product. This approach maximizes atom economy and represents a valuable strategy for carbon capture and utilization (CCU). researchgate.net

Table 3: Atom Economy Comparison of Synthetic Routes to Carbamates Calculations are for a generic primary amine (R-NH₂) to form the corresponding tert-butyl carbamate (R-NH-Boc).

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy* |

| Boc Anhydride | R-NH₂ + (tBuOCO)₂O | R-NH-Boc | tBuOH + CO₂ | (MW of R-NH-Boc) / (MW of R-NH₂ + 218.25) * 100 |

| Curtius Rearrangement | R-CO-N₃ + tBuOH | R-NH-Boc | N₂ | (MW of R-NH-Boc) / (MW of R-CO-N₃ + 74.12) * 100 |

| CO₂ Coupling | R-NH₂ + CO₂ + Reagent | R-NH-Boc | Varies | High (approaches 100% in ideal catalytic cycles) |

Note: The exact atom economy depends on the molecular weight (MW) of the "R" group. The formulas illustrate the principle that routes with fewer and lighter byproducts are more atom-economical. scranton.eduprimescholars.com

Waste minimization is also achieved by using catalytic rather than stoichiometric reagents. For example, using a catalytic amount of a reusable base for the Boc protection reaction is preferable to using a full equivalent that must be removed and disposed of after the reaction. researchgate.net

Development of Alternative, Less Hazardous Reagents for Carbamate Formation

The synthesis of carbamates, including this compound, has traditionally involved reagents that pose significant health and environmental risks. nih.gov Highly toxic compounds such as phosgene (B1210022) and its derivatives, as well as isocyanates, have been common in carbamate formation. nih.gov Concerns over the handling and toxicity of these reagents have driven the development of safer and more environmentally benign alternatives.

A significant advancement in this area is the widespread adoption of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) for the introduction of the tert-butoxycarbonyl (Boc) protecting group. organic-chemistry.org This reagent is a stable, crystalline solid that is far less hazardous than phosgene. The reaction of Boc anhydride with an amine, typically in the presence of a base, is a common and effective method for forming tert-butyl carbamates under mild conditions. organic-chemistry.org

Another green chemistry approach involves the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock. nih.gov Catalytic systems have been developed to facilitate the three-component coupling of amines, carbon dioxide, and alkylating agents to produce carbamates. organic-chemistry.org For instance, cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) can be used to catalyze this reaction under mild conditions, avoiding the formation of N-alkylation byproducts. organic-chemistry.org This method represents a significant step towards more sustainable chemical synthesis.

Modifications of classical reactions like the Curtius rearrangement have also yielded safer protocols. One such method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to generate an acyl azide intermediate. This intermediate undergoes rearrangement in the presence of catalysts like zinc(II) triflate to form the isocyanate, which is then trapped in situ to yield the tert-butyl carbamate. nih.govacs.org This one-pot procedure avoids the isolation of potentially unstable acyl azide intermediates. nih.gov

| Reagent Class | Traditional Hazardous Reagent | Safer Alternative | Key Advantages |

| Carbonyl Source | Phosgene, Triphosgene | Di-tert-butyl dicarbonate (Boc₂O) | Solid, stable, less toxic, mild reaction conditions. organic-chemistry.org |

| C1 Feedstock | Isocyanates | Carbon Dioxide (CO₂) | Abundant, non-toxic, renewable, atom-economical. nih.govorganic-chemistry.org |

| Rearrangement Precursor | Isolated Acyl Azides | In situ generated Acyl Azides | Avoids isolation of unstable/explosive intermediates. nih.govacs.org |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is of significant interest for various applications, including pharmaceuticals. This requires precise control over the stereochemistry during synthesis, which can be achieved through several advanced methodologies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. wikipedia.org A prominent example is the use of Evans' oxazolidinone auxiliaries. wikipedia.orgresearchgate.net These are attached to a substrate to form a chiral enolate, which then reacts with high diastereoselectivity in processes like alkylation or aldol (B89426) reactions. researchgate.net For the synthesis of chiral carbamate analogues, a substrate could be modified with a chiral auxiliary to control the stereoselective introduction of functionalities. nih.gov

Catalytic asymmetric induction offers a more atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer. wikipedia.org This method avoids the need to attach and remove an auxiliary. For instance, copper-catalyzed asymmetric reactions have been developed for the synthesis of axially chiral carbamates. rsc.orgrsc.org These reactions can involve the three-component coupling of diaryliodonium salts, CO₂, and amines in the presence of a chiral copper catalyst, affording products with high yields and enantioselectivities under mild conditions. rsc.orgrsc.org Similarly, organic catalysts have been used for asymmetric Mannich reactions where carbamate-protected imines are generated in situ to produce optically active β-amino acids. nih.gov

| Method | Description | Example |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to control stereoselectivity. wikipedia.orgwikipedia.org | Evans' oxazolidinones are used to direct asymmetric alkylation and aldol reactions. wikipedia.orgresearchgate.net |

| Catalytic Asymmetric Induction | A chiral catalyst creates a chiral environment, influencing the stereochemical outcome of the reaction. wikipedia.org | Copper-catalyzed synthesis of axially chiral carbamates from CO₂ and amines. rsc.orgrsc.org |

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. wikipedia.org In this process, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted. wikipedia.org Lipases are commonly used enzymes for this purpose. For example, a racemic mixture of an alcohol can be resolved through lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. nih.govmdpi.com This principle can be applied to the synthesis of chiral carbamates by resolving a racemic precursor, such as a chiral amine or alcohol, before or after the carbamate formation. acs.org

Chemoenzymatic synthesis combines enzymatic reactions with traditional chemical synthesis steps to create efficient and selective reaction cascades. researchgate.netnih.gov This approach leverages the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical reactions for other steps. researchgate.net For instance, an esterase from Pyrobaculum calidifontis (PestE) has been shown to catalyze the synthesis of various carbamates from amines and carbonates in an aqueous medium, offering a green biocatalytic route. nih.gov A chemoenzymatic strategy could involve the enzymatic resolution of a key chiral intermediate, followed by chemical steps to complete the synthesis of the target chiral carbamate analogue. nih.gov This combination allows for the creation of complex chiral molecules with high enantiomeric purity. researchgate.net

Mechanistic Investigations and Chemical Transformations of Tert Butyl N 2 Cyanoethyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate group in tert-butyl N-(2-cyanoethyl)carbamate is primarily defined by the chemistry of the Boc protecting group. The Boc group is valued in synthesis for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, while being easily removable under acidic conditions. organic-chemistry.org

Selective Deprotection Strategies for the Boc Group, including Acidic Cleavage

The removal, or deprotection, of the Boc group is a fundamental transformation that unmasks the primary amine for further reactions. Acid-catalyzed cleavage is the most common method for this process. fishersci.co.uk

The mechanism of acidic cleavage involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically fragments into isobutylene (B52900) and a proton. acsgcipr.org This process ultimately yields the free amine, carbon dioxide, and tert-butanol (B103910). researchgate.net Strong acids are highly effective for this transformation; common reagents include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate. fishersci.co.ukwikipedia.org

A potential complication of this mechanism is the reaction of the intermediate tert-butyl cation with other nucleophilic sites in the molecule or the reaction mixture, leading to undesired byproducts. acsgcipr.org To mitigate this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are frequently added to the reaction to trap the electrophilic cation. wikipedia.org

Despite the need for acidic conditions, the Boc group is one of the more acid-labile protecting groups, which allows for its selective removal in the presence of other acid-sensitive functionalities, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, enabling complex, multi-step syntheses. acsgcipr.org Various reagents can be employed to achieve this selective deprotection, each with specific advantages regarding mildness and compatibility with other functional groups. organic-chemistry.orgorganic-chemistry.org

Table 1: Common Reagents for Acidic Cleavage of the Boc Group

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temperature | Standard, highly effective method. wikipedia.org |

| Hydrochloric Acid (HCl) | 3-4 M in Ethyl Acetate, Methanol, or Dioxane, Room Temperature | Common and cost-effective. wikipedia.org |

| Aqueous Phosphoric Acid | Refluxing in aqueous solution | An environmentally benign and mild alternative. organic-chemistry.org |

| Oxalyl Chloride/Methanol | Methanol, Room Temperature | A mild method for deprotection under non-aqueous conditions. researchgate.net |

| Lewis Acids (e.g., AlCl₃, CeCl₃·7H₂O) | Acetonitrile (B52724), Reflux | Useful for selective cleavage in the presence of other protecting groups. wikipedia.orgorganic-chemistry.org |

Nucleophilic Substitution Reactions Involving the Carbamate Nitrogen Atom

While the nitrogen atom of a Boc-carbamate is generally non-nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group, it can be involved in transformations that result in the substitution of the Boc group for another functionality. masterorganicchemistry.com These reactions typically proceed via an initial cleavage of the Boc group to generate a reactive intermediate in situ.

One notable transformation is the direct, one-pot conversion of N-Boc protected amines into amides. This can be achieved by treating the carbamate with an acyl halide in the presence of sodium iodide or in a mixture with methanol. clockss.orgorganic-chemistry.org This process avoids the isolation of the potentially volatile or unstable intermediate amine. The reaction proceeds by initial cleavage of the carbamate, followed by the immediate acylation of the liberated amine.

Another approach involves the deprotonation of the carbamate's N-H bond using a strong base. researchgate.net This can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide leaving group. The highly reactive isocyanate can then be trapped by various nucleophiles; for example, reaction with an amine yields a urea (B33335), while reaction with an alcohol produces a different carbamate. researchgate.net

Table 2: Transformation Reactions of the Carbamate Moiety

| Reaction Type | Reagents | Product |

| Amide Formation | Acyl Halide, Sodium Iodide, Acetonitrile | N-Acyl Amine |

| Amide Formation | Acyl Halide, Methanol | N-Acyl Amine organic-chemistry.org |

| Urea Formation (via Isocyanate) | 1. Strong Base (e.g., n-BuLi) 2. Amine (R₂NH) | Disubstituted Urea |

Versatility of the Cyano Group in Functional Group Transformations

The cyano, or nitrile, group is a highly versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides.

Reduction of the Nitrile Functionality to Primary Amine Derivatives

The reduction of the nitrile group in this compound to a primary amine (specifically, a 1,3-diamine derivative) is a key transformation. This can be accomplished using several methods, with catalytic hydrogenation being one of the most common and efficient. wikipedia.org

Catalytic hydrogenation involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are frequently used. wikipedia.org For substrates containing a Boc group, palladium-activated Raney nickel has been shown to be particularly effective, allowing for the selective reduction of the nitrile without cleaving the acid-sensitive carbamate. dundee.ac.ukresearchgate.net

Alternatively, chemical reduction using complex metal hydrides can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk However, its high reactivity may require careful control of reaction conditions to ensure selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective when used in combination with a catalyst such as cobalt(II) chloride. wikipedia.orgdundee.ac.uk

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Method | Reagents/Catalyst | Typical Conditions |

| Catalytic Hydrogenation | H₂, Raney Ni | Elevated temperature and pressure wikipedia.org |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Room temperature to moderate heat, H₂ pressure dundee.ac.uk |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup chemguide.co.uk |

| Borane Reduction | Diisopropylaminoborane, cat. LiBH₄ | Tetrahydrofuran (B95107) (THF), Room temperature to reflux nih.gov |

Hydrolysis Pathways to Carboxylic Acid and Amide Derivatives

The nitrile group can undergo hydrolysis to yield either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org

Complete hydrolysis to a carboxylic acid is typically achieved by heating the nitrile under reflux with either an aqueous acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH). libretexts.org

Acidic Hydrolysis : This one-step process directly produces the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis : This method initially forms a carboxylate salt and ammonia (B1221849). A separate acidification step is then required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

Partial hydrolysis of the nitrile can stop at the intermediate amide stage. This is often achieved by using more controlled conditions, such as reacting the nitrile with hydrogen peroxide in an alkaline solution or using specific acid catalysts under milder temperatures. The selective conversion to an amide is valuable as it provides access to a different class of compounds.

Intramolecular Ring Expansion Reactions Leading to Lactam and Lactone Formation

The bifunctional nature of this compound and its derivatives allows for intramolecular reactions to form cyclic structures, most notably lactams (cyclic amides). Lactam formation from this specific precursor is not a direct ring expansion but rather an intramolecular cyclization following the transformation of the cyano group.

A common pathway to a lactam involves a two-step sequence that can often be performed in a single pot. First, the nitrile group is hydrolyzed to a carboxylic acid, as described in section 3.2.2. This creates a β-amino acid precursor (after deprotection). Second, the Boc protecting group is cleaved under acidic conditions to reveal the free amine. The resulting β-amino acid can then undergo an intramolecular condensation reaction, often promoted by heat or a coupling agent, to form a β-lactam (a four-membered ring) or, more commonly after certain modifications, a γ-lactam (a five-membered ring, also known as a pyrrolidinone). The formation of these cyclic structures is a powerful strategy in the synthesis of various biologically active molecules and polymers. nih.gov Lactone (cyclic ester) formation would require the presence of a hydroxyl group, which is not inherent to the starting molecule but could be introduced through other synthetic steps. nih.gov

Advanced Reaction Mechanisms and Elucidation of Intermediates

Detailed mechanistic studies focusing specifically on this compound are not extensively documented in peer-reviewed literature. The reactions it undergoes are typically characteristic of its functional groups, and the mechanisms are inferred from well-established principles of organic chemistry.

The primary reactive sites of this compound are the Boc-protected nitrogen and the nitrile carbon. Reactions involving the carbamate moiety, particularly under thermal or strong acid/base conditions, can proceed through transient species.

Isocyanate Formation: The Boc group is known to be thermally labile. While not a common synthetic route, heating could potentially lead to the elimination of isobutylene and carbon dioxide to form a transient N-cyanoethyl isocyanate.

Carbamic Acid Intermediate: Acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This generates a transient carbamic acid derivative which rapidly decarboxylates to yield 3-aminopropanenitrile.

N-Anion Formation: In the presence of a strong base, deprotonation of the N-H bond can occur, forming an N-anion. This species can act as a nucleophile in subsequent reactions, although this is less common due to the moderate acidity of the N-H bond.

Characterization of such transient species for this specific molecule is not found in the literature; their existence is predicted based on analogous carbamate chemistry.

Research focusing on the regioselectivity and stereoselectivity of complex transformations involving this compound is limited. The molecule itself is achiral, and its primary role is often as a precursor to other molecules, such as β-alanine derivatives.

In hypothetical complex reactions, the regioselectivity would be dictated by the distinct reactivity of its two functional groups. For instance, in a reaction with a reagent that can react with both amines and nitriles, the outcome would depend on the reaction conditions. The steric bulk of the tert-butyl group can also influence the approach of reagents to the nitrogen atom. cymitquimica.com

Transition Metal-Catalyzed Reactions Involving Carbamate Derivatives

While transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, their application using this compound as a key substrate is not a prominent area of research. The reactivity is generally extrapolated from studies on simpler carbamates or nitriles.

Direct cross-coupling of the N-H bond in this compound with aryl halides (Buchwald-Hartwig amination) is theoretically possible but not commonly reported for this specific substrate. More often, related compounds where the carbamate is attached to an aryl group are used.

However, a related compound, (S)-tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate, showcases how a molecule with both a Boc-carbamate and a cyano group can be used in palladium-catalyzed cross-coupling reactions via its aryl iodide handle. This suggests that if this compound were modified to include a suitable leaving group, it could serve as a precursor in similar transformations.

The functionalization of aryl systems typically involves carbamates where the nitrogen is directly attached to the aromatic ring (N-aryl carbamates). In this compound, the carbamate is alkyl, not aryl. Therefore, it does not directly participate in the functionalization of aryl systems in the manner of a directing group. Instead, it would be used to introduce the N-(tert-butoxycarbonyl)-2-aminoethyl fragment onto an already functionalized aromatic ring through nucleophilic substitution or other coupling strategies.

Diverse Functional Group Interconversions and Cycloaddition Reactions

The synthetic utility of this compound lies in the selective transformation of its functional groups. nbinno.com

Nitrile Group Transformations: The cyano group can be readily converted into other functionalities.

Reduction: Catalytic hydrogenation (e.g., using H₂, Ni) or chemical reduction (e.g., with LiAlH₄) transforms the nitrile into a primary amine, yielding N-Boc-1,3-diaminopropane. This is one of the most common transformations for this molecule.

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, producing N-Boc-β-alanine.

Carbamate Group Transformations: The Boc group is a protecting group, and its removal is a key reaction.

Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, efficiently removes the Boc group to yield the ammonium salt of 3-aminopropanenitrile.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can form tetrazoles. However, specific examples employing this compound are not prevalent in the literature. More commonly, cycloadditions involve carbamate-containing dienes reacting with dienophiles, a scenario not directly applicable here. google.com

The following table summarizes the key functional group interconversions.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | H₂, Raney Nickel, or LiAlH₄ | N-tert-butoxycarbonyl-1,3-diaminopropane | Nitrile Reduction |

| This compound | H₂O, H⁺ or OH⁻, heat | N-tert-butoxycarbonyl-β-alanine | Nitrile Hydrolysis |

| This compound | Trifluoroacetic Acid (TFA), CH₂Cl₂ | 3-Aminopropanenitrile (as TFA salt) | Boc Deprotection |

Oxidation and Reduction Pathways of Neighboring Functional Groups

The presence of both a nitrile and a carbamate group within the same molecule allows for selective transformations, largely dependent on the choice of reagents and reaction conditions. The methylene (B1212753) groups adjacent to these functionalities also present potential sites for oxidation.

The reduction of the cyano group in N-Boc protected β-aminonitriles, such as this compound, to a primary amine is a well-established transformation. researchgate.netnih.gov One effective method involves catalytic hydrogenation. Specifically, the use of palladium-activated Raney-nickel as a catalyst allows for the selective reduction of the nitrile in the presence of the Boc-protecting group. nih.gov This method is valued for its efficiency and the retention of the acid-labile Boc group, which is crucial for subsequent synthetic steps. organic-chemistry.orgmasterorganicchemistry.com

The general mechanism for nitrile reduction via catalytic hydrogenation involves the adsorption of the nitrile onto the catalyst surface, followed by the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. This process typically proceeds through an imine intermediate which is further reduced to the primary amine. bme.hu

While the reduction of the nitrile is well-documented, the selective oxidation of the methylene groups adjacent to the cyano or carbamate functionalities in this compound is less commonly described in the literature. However, general methodologies for the oxidation of N-substituted amines exist. For instance, oxoammonium-catalyzed oxidation has been shown to convert a broad scope of carbamates into the corresponding imides. chemrxiv.org This type of transformation, if applied to this compound, could potentially lead to oxidation at the methylene group adjacent to the nitrogen atom. The mechanism involves a hydride transfer from the substrate to the oxoammonium ion. chemrxiv.org

Below is a table summarizing potential reduction pathways for the nitrile group in Boc-protected β-aminonitriles.

| Reagent/Catalyst | Product | Notes |

| Palladium-activated Raney-Nickel / H₂ | N-Boc-1,3-diaminopropane | Selective for the nitrile over the Boc group. nih.gov |

| Nickel Boride (from NiCl₂ and NaBH₄) | N-Boc-1,3-diaminopropane | Offers a mild, catalytic process that is tolerant to air and moisture. organic-chemistry.org |

Strategic Applications in Complex Organic Synthesis and Chemical Biology

tert-Butyl N-(2-cyanoethyl)carbamate as a Primary Protecting Group for Amines

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, prized for its stability across a broad spectrum of reaction conditions and its facile, selective removal. nbinno.comnbinno.com The incorporation of this group in this compound renders the amino functionality inert, allowing for selective reactions at other sites within a molecule.

In the synthesis of complex molecules that contain multiple reactive sites, the ability to selectively protect one functional group while others undergo transformation is paramount. The synthesis of this compound itself is an example of selective protection, where the amine of 3-aminopropionitrile is acylated in the presence of the nitrile. The resulting Boc-protected amine is stable against nucleophiles and bases, which allows for chemistry to be performed on the cyano group or other parts of a larger molecular framework without affecting the protected amine.

The challenge of selective protection is often encountered in the synthesis of polyamines. Methodologies have been developed for the mono-carbamate protection of aliphatic diamines, which is crucial when the diamine is a valuable intermediate. orgsyn.org This principle of selective protection is embodied in this compound, where one key functional group is masked to enable precise synthetic operations.

Orthogonal protection strategies are fundamental to the synthesis of intricate molecules like peptides and other complex natural products. These strategies involve the use of multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. The Boc group, which is the protective moiety in this compound, is a cornerstone of such strategies. It is characteristically cleaved under acidic conditions (e.g., using trifluoroacetic acid).

This acid lability makes the Boc group orthogonal to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the carboxybenzyl (Cbz) group, which is removed by catalytic hydrogenolysis. This orthogonality allows synthetic chemists to deprotect different amines at various stages of a synthesis, enabling the controlled, stepwise construction of complex architectures.

Table 1: Orthogonal Deprotection of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Reagent/Condition | Stability of Boc Group |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) or HCl | N/A (Labile) |

| Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (Base) | Stable |

| Carboxybenzyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Stable |

Utilization as a Versatile Building Block for Advanced Molecular Architectures

Beyond its role in amine protection, this compound serves as a versatile C3 building block. nbinno.com The presence of the nitrile group provides a reactive handle for a variety of transformations, enabling the construction of diverse molecular frameworks.

The functional groups within this compound make it a suitable precursor for the synthesis of various heterocyclic systems. The nitrile group can participate in cyclization reactions or be transformed into other functionalities, such as amines or carboxylic acids, which then act as key elements in ring formation. For instance, tert-butyl carbamate (B1207046) has been utilized in the synthesis of tetrasubstituted pyrroles. sigmaaldrich.com The cyanoethyl moiety provides the necessary carbon backbone that, after appropriate chemical manipulation, can be incorporated into heterocyclic scaffolds. Furthermore, related cyanopyrrolidine structures containing a tert-butyl carbamate have been investigated as inhibitors of biological targets like fibroblast activation protein (FAP), highlighting the relevance of this chemical combination in medicinal chemistry.

A significant application of this compound is in the synthesis of specialized diamines. The nitrile group can be readily reduced, typically through catalytic hydrogenation, to a primary amine. This transformation converts the starting material into tert-butyl (3-aminopropyl)carbamate, a mono-protected 1,3-diaminopropane (B46017) derivative.

Such selectively protected diamines are of immense value in medicinal chemistry. The remaining free amine can be further functionalized, for example, by forming amide, urea (B33335), or sulfonamide linkages, before the final deprotection of the Boc-protected amine. This stepwise approach allows for the construction of unsymmetrical molecules with precise architectural control. For example, a similar mono-Boc-protected diamine, tert-butyl (6-aminohexyl)carbamate, has been used as a framework to prepare unsymmetrical diureas that are potent inhibitors of soluble epoxide hydrolase. mdpi.com This demonstrates the utility of such building blocks in creating complex derivatives for drug discovery.

Table 2: Synthetic Utility of this compound as a Building Block

| Transformation of Nitrile Group | Resulting Intermediate | Potential Application |

|---|---|---|

| Reduction (e.g., H₂/Raney Ni) | tert-Butyl (3-aminopropyl)carbamate | Synthesis of polyamines, ureas, amides |

| Cyclization Reactions | N/A | Formation of heterocyclic scaffolds (e.g., pyrroles, pyridines) |

| Hydrolysis | N/A | Generation of carboxylic acid functionality |

Role as a Synthetic Intermediate in Pharmaceutical and Agrochemical Research

The combination of a protected amine and a versatile nitrile group makes this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comnbinno.comnbinno.com Its structure is amenable to modifications that are essential for creating molecules with specific pharmacological activities. nbinno.com

While specific applications in the agrochemical sector are less documented, its utility in constructing complex nitrogen-containing molecules is broadly applicable. In pharmaceutical research, analogous structures serve as crucial intermediates. For example, the related compound tert-butyl N-(2-bromoethyl)carbamate is a useful reaction intermediate for the synthesis of nitric oxide (NO) synthase inhibitors. google.com Similarly, other tert-butyl carbamate derivatives are key intermediates in the synthesis of approved drugs, such as the anticonvulsant lacosamide. google.com The role of this compound as a foundational element for building more complex drug candidates underscores its importance in the pipeline of drug discovery and development.

Precursor to Biologically Relevant Scaffolds and Active Pharmaceutical Ingredients

This compound serves as a versatile building block in the synthesis of various biologically active molecules and complex organic scaffolds. Its utility stems from the presence of two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the cyanoethyl moiety. The Boc group provides a stable yet easily removable protection for the nitrogen atom, while the cyano group can be readily transformed into other functionalities, such as amines or carboxylic acids.

In pharmaceutical development, this compound is a valuable intermediate for creating novel therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.com For instance, it is used in the synthesis of inhibitors for nitric oxide (NO) synthase. google.com The ability to introduce specific functional groups through the manipulation of the cyanoethyl chain makes it a crucial component in designing molecules with enhanced efficacy and bioavailability. chemimpex.com

Researchers have utilized this compound in the synthesis of diverse heterocyclic compounds, which form the core structures of many pharmaceuticals. The strategic deprotection of the Boc group and subsequent modification of the cyanoethyl group allow for the construction of complex molecular architectures. This controlled, stepwise approach is essential for building libraries of compounds for drug discovery and for optimizing the structure of lead compounds to improve their pharmacological properties.

Development of Prodrugs and Enzyme Modulators through Carbamate Linkages

The carbamate linkage is a key structural feature in many approved drugs and prodrugs due to its stability and ability to modulate the pharmacokinetic properties of a parent molecule. nih.govacs.org this compound can be conceptually involved in strategies for developing prodrugs, where the carbamate moiety masks a functional group of an active drug to improve its delivery, absorption, or metabolic stability. nih.gov

Carbamate-based prodrugs are designed to undergo enzymatic or chemical cleavage in the body to release the active pharmaceutical ingredient. nih.gov This approach can enhance the therapeutic index of a drug by targeting its release to specific tissues or by controlling its rate of activation. nih.gov The stability of the carbamate bond can be tuned by modifying the substituents on the nitrogen and oxygen atoms, offering a way to control the drug release profile. acs.org

In the context of enzyme modulation, the carbamate group can act as a key interacting moiety with the active site of an enzyme. The structural features of this compound can be incorporated into the design of enzyme inhibitors where the carbamate functionality mimics a peptide bond, leading to enhanced binding affinity and specificity. acs.org The versatility of carbamate chemistry allows for the synthesis of a wide range of derivatives, facilitating the exploration of structure-activity relationships in the development of new enzyme modulators. researchgate.net

Application in Peptide and Oligonucleotide Synthesis Methodologies

Protection of Amino Groups in Solid-Phase and Solution-Phase Peptide Coupling

In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acid coupling. The tert-butoxycarbonyl (Boc) group, a key feature of this compound, is a widely used amino-protecting group in both solid-phase peptide synthesis (SPPS) and solution-phase methods. nih.gov

The Boc group is stable under the basic conditions used for peptide coupling but can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA). seplite.compeptide.com This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise addition of the next Boc-protected amino acid in the growing peptide chain. peptide.com

The classical Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in SPPS utilizes Boc for temporary protection of the α-amino group and benzyl-based groups for the more permanent protection of reactive amino acid side chains. seplite.compeptide.com Although not strictly orthogonal, the differential acid lability of the Boc and benzyl (B1604629) groups allows for a practical and effective synthetic route. peptide.com The Boc group's ease of introduction, stability, and clean removal have made it a cornerstone of peptide chemistry for decades.

| Protecting Group Strategy | Nα-Protection | Side-Chain Protection | Deprotection Condition for Nα |

| Boc/Bzl | Boc | Benzyl-based | 20-50% TFA in DCM seplite.compeptide.com |

| Fmoc/tBu | Fmoc | tert-Butyl-based | 20% Piperidine in DMF libretexts.org |

Use of the Cyanoethyl Group as a Phosphate (B84403) Protecting Group in Nucleotide Chemistry

During the chemical synthesis of oligonucleotides, the protection of the internucleotidic phosphate groups is essential to prevent side reactions. nih.gov The 2-cyanoethyl group is a commonly used protecting group for the phosphate moiety in the phosphoramidite (B1245037) approach to DNA and RNA synthesis. nih.govatdbio.comsigmaaldrich.com

The phosphoramidite monomers used in oligonucleotide synthesis are typically 3'-phosphoramidites with a 2-cyanoethyl group protecting the phosphorus atom. atdbio.com After the coupling of a phosphoramidite to the growing oligonucleotide chain, the resulting phosphite (B83602) triester is oxidized to a more stable phosphate triester. sigmaaldrich.combiotage.com The cyanoethyl group remains on the phosphate backbone throughout the synthesis, preventing undesired reactions during subsequent coupling cycles. biotage.com

At the end of the synthesis, the cyanoethyl groups are removed from the phosphate backbone under basic conditions, typically using concentrated ammonium (B1175870) hydroxide. atdbio.comsigmaaldrich.com This deprotection occurs via a β-elimination mechanism, which is facilitated by the electron-withdrawing nature of the cyano group. atdbio.comsigmaaldrich.com The removal of the cyanoethyl groups is a critical step in obtaining the final, unprotected oligonucleotide with a natural phosphodiester backbone. sigmaaldrich.com However, a potential side reaction during this deprotection is the cyanoethylation of nucleobases, which can be minimized by careful control of the deprotection conditions. nih.gov

Bioorthogonal Chemistry and Decaging Strategies

Mechanisms of Carbamate Cleavage in Bioorthogonal Systems for Controlled Release

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. Carbamate cleavage is a key reaction in many bioorthogonal systems designed for the controlled release of therapeutic agents or imaging probes. acs.org These "decaging" strategies often rely on the cleavage of a carbamate linker to liberate a caged molecule in response to a specific trigger.

One prominent example is the "click-to-release" strategy, which utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). acs.orgchemrxiv.org In some variations of this system, a carbamate-linked payload is attached to the TCO. The reaction with a tetrazine triggers a cascade that leads to the elimination of the carbamate and the release of the payload. chemrxiv.org

Design and Synthesis of Activatable Probes and Conjugates for Chemical Biology

The strategic design of molecular tools to interrogate biological systems is a cornerstone of chemical biology. Among these tools, activatable probes and conjugates have emerged as powerful instruments for the real-time visualization and detection of specific biological activities in living systems. The compound this compound, with its unique combination of a protected amine, a carbamate linker, and a reactive cyanoethyl group, presents a versatile scaffold for the design and synthesis of such sophisticated molecular probes.

The fundamental principle behind an activatable probe is the transition from a "silent" or "off" state to a fluorescent or "on" state in response to a specific biological stimulus, such as the activity of an enzyme. numberanalytics.com This activation mechanism provides a high signal-to-noise ratio, enabling sensitive detection of the target analyte. The design of these probes often incorporates three key components: a recognition element that interacts with the target, a signaling unit (e.g., a fluorophore), and a linker that connects the two and modulates the signal. Carbamate derivatives are frequently employed as these critical linkers in the design of activatable fluorescent probes. nih.govnih.gov

The synthesis of activatable probes and bioconjugates using a scaffold like this compound involves a multi-step process that leverages the distinct reactivity of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a crucial feature, allowing for the selective modification of other parts of the molecule without unintended reactions at the amine. numberanalytics.combzchemicals.com This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a strategic handle for subsequent conjugation steps. nbinno.com

A general synthetic strategy for constructing an activatable probe using a this compound-like backbone can be envisioned as follows:

Modification of the Cyanoethyl Group: The nitrile functionality of the cyanoethyl group can be chemically transformed into various other functional groups. For instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. This allows for the initial attachment of a signaling molecule, such as a fluorophore, or a recognition moiety.

Deprotection of the Amine: Following the modification of the cyanoethyl end, the Boc-protecting group can be removed to liberate the primary amine. This newly available amine then serves as a conjugation point for another molecular entity.

Conjugation: The final step involves the coupling of the desired biomolecule or targeting ligand to the deprotected amine, completing the assembly of the activatable probe or conjugate.

The carbamate linkage itself can be designed to be cleaved by specific enzymes, such as esterases or proteases, which are often upregulated in disease states. nih.govresearchgate.net Upon enzymatic cleavage of the carbamate, a self-immolative cascade can be triggered, leading to the release of the fluorophore and a consequent increase in fluorescence.

The versatility of the this compound scaffold is further highlighted by its potential for incorporation into more complex molecular architectures. For example, it can be integrated into peptide synthesis or used as a linker to attach therapeutic agents to targeting molecules, such as antibodies, to create antibody-drug conjugates (ADCs). chemrxiv.orgresearchgate.net

Below is an interactive data table summarizing the key functional groups of this compound and their roles in the design of activatable probes.

| Functional Group | Role in Probe Design | Potential Reactions |

| Boc-Protected Amine | Provides a latent reactive site for conjugation. The Boc group ensures chemoselectivity during synthesis. | Deprotection under acidic conditions to reveal the primary amine for coupling with fluorophores, quenchers, or targeting ligands. |

| Carbamate Linker | Can act as a cleavable linker, responsive to specific enzymes (e.g., esterases, proteases). | Enzymatic hydrolysis to trigger probe activation. |

| Cyanoethyl Group | A versatile handle for chemical modification. | Reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions for the attachment of various molecular components. |

Detailed research findings have demonstrated the utility of carbamate linkers in various activatable probe designs. For instance, near-infrared (NIR) fluorogenic probes have been developed using stimuli-responsive carbamate linkers, which undergo cleavage to produce a significant fluorescence turn-on response. nih.govacs.org These probes have shown promise for in vivo imaging applications. The design of such probes often relies on a self-immolative mechanism, where the enzymatic cleavage of the carbamate initiates a spontaneous cascade that liberates the signaling molecule. nih.govrsc.org

While direct examples of this compound in the literature for activatable probes are not extensively documented, the principles of its constituent functional groups are well-established in the field. The combination of a protected amine for controlled conjugation and a modifiable cyanoethyl group, linked by a potentially cleavable carbamate, makes it a theoretically sound and promising platform for the development of novel activatable probes and bioconjugates for advancing chemical biology research.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules, including tert-butyl N-(2-cyanoethyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.4 ppm, due to their chemical equivalence. The methylene (B1212753) protons adjacent to the nitrogen of the carbamate (B1207046) (-NH-CH₂-) and the methylene protons adjacent to the cyano group (-CH₂-CN) would each present as a triplet, arising from coupling with their neighboring methylene group. A broad singlet corresponding to the N-H proton of the carbamate linkage would also be observable.

Beyond structural confirmation, NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. For instance, in its synthesis from 3-aminopropionitrile and di-tert-butyl dicarbonate (B1257347), the reaction can be monitored by observing the disappearance of the starting material signals and the concurrent appearance of the product signals. This allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~1.4 | Singlet | 9H |

| -NH-CH₂ - | ~3.4 | Triplet | 2H |

| -CH₂ -CN | ~2.6 | Triplet | 2H |

| -NH - | Variable | Broad Singlet | 1H |

| Carbon Atom | Chemical Shift (ppm, predicted) |

|---|---|

| C (CH₃)₃ | ~80 |

| C(C H₃)₃ | ~28 |

| C =O | ~156 |

| -NH-C H₂- | ~37 |

| -C H₂-CN | ~18 |

Mass Spectrometry Techniques (e.g., LC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

For this compound (molar mass: 170.21 g/mol ), electrospray ionization (ESI) is a commonly used soft ionization technique that would typically generate the protonated molecule [M+H]⁺ at m/z 171.2. The high-resolution mass spectrometry (HRMS) capability of modern instruments can provide the exact mass of this ion, allowing for the determination of the molecular formula (C₈H₁₄N₂O₂) with high confidence.

In addition to the molecular ion, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. For this compound, characteristic fragmentation would likely involve the loss of the tert-butyl group as isobutylene (B52900) (a loss of 56 Da), a common fragmentation pathway for tert-butoxycarbonyl (Boc) protected compounds. Other fragmentations could include the cleavage of the carbamate bond or the loss of the cyanoethyl group.